molecular formula C18H16N2O3 B2941565 5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide CAS No. 2034379-46-7

5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide

Cat. No.: B2941565
CAS No.: 2034379-46-7
M. Wt: 308.337
InChI Key: DMCFDXLYJVICOE-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide is a synthetic small molecule based on the privileged isoxazole scaffold, a structure of significant interest in modern medicinal chemistry and agrochemical research . Isoxazole derivatives are recognized for their diverse biological activities and are frequently explored in drug discovery programs for their potential against conditions such as cancer, neurodegenerative disorders, and metabolic diseases . This particular compound is designed as a chemical probe for research applications. Research Value and Mechanism: Compounds within this structural class have been specifically investigated for their role as agonists of the Wnt/β-catenin signaling pathway . This pathway is a crucial regulator of cellular processes, including cell proliferation and differentiation, and is a prominent target for therapeutic development . By potentially activating this signaling cascade, this isoxazole derivative provides a valuable tool for studying embryonic development, tissue regeneration, and related disease mechanisms in a laboratory setting. The structural motif of a 5-cyclopropyl-isoxazole carboxamide linked to a (hetero)aromatic system is a common feature in the design of molecules with potent biological activity, as evidenced in both pharmaceutical and herbicidal research . Applications: This chemical is intended for use by scientific researchers in in vitro studies to elucidate biological pathways and for hit-to-lead optimization campaigns in early-stage drug discovery. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(16-9-17(23-20-16)14-5-6-14)19-10-12-1-3-13(4-2-12)15-7-8-22-11-15/h1-4,7-9,11,14H,5-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCFDXLYJVICOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide is a hybrid compound that has garnered attention in recent years for its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its synthesis, biological activity, and mechanism of action, supported by relevant data tables and findings from case studies.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the isoxazole ring followed by the introduction of cyclopropyl and furan substituents. The detailed synthetic route is crucial for understanding its structure-activity relationship (SAR).

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound was shown to have an IC50 value ranging from 5.6 to 17.84 µM against multiple cancer cell lines, while showing minimal cytotoxicity towards normal cells, with IC50 values exceeding 293 µM .

Table 1: Antiproliferative Activity of Related Isoxazole Compounds

CompoundCancer Cell LineIC50 (µM)Normal Cell Line (HEK-293) IC50 (µM)
5aMDA-MB-2315.6293.2
5bMCF710.4>100
5cHCT11612.0>200
5dA54915.2>150

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5a has been shown to induce apoptosis in MDA-MB-231 cells by promoting apoptotic pathways while inhibiting anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with isoxazole derivatives led to increased levels of p21^WAF-1 and decreased Bcl-2 expression in HL-60 cells, suggesting a dual mechanism involving both apoptosis and cell cycle regulation .
  • Kinase Inhibition : In another investigation, compounds related to isoxazole were screened against various kinases, revealing inactivity towards several key kinases involved in cancer signaling pathways, indicating a selective mechanism that may bypass common resistance pathways seen in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide with key analogs, emphasizing substituent variations and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
This compound C₁₈H₁₇N₃O₃ 323.35 Cyclopropyl (C5), 4-(furan-3-yl)benzyl Potential hydrogen-bonding via carboxamide; aromatic π-π interactions from benzyl/furan
5-Cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide C₂₁H₂₇N₃O₂S 385.5 Piperidinyl-methyl, methylthio-benzyl Enhanced conformational flexibility due to piperidine; sulfur-containing substituent may alter redox properties
5-Cyclopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-3-carboxamide C₁₅H₁₃N₃O₃S 323.35 Benzo[d]thiazolyl, methoxy Crystal structure reveals N–H⋯N hydrogen-bonded dimers; methoxy group introduces steric and electronic effects
N-(4-(Furan-3-yl)benzyl)isoxazole-5-carboxamide C₁₅H₁₂N₂O₃ 268.27 Isoxazole-5-carboxamide, 4-(furan-3-yl)benzyl Simpler structure lacking cyclopropyl group; reduced steric hindrance
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-iodoisoxazole-3-carboxamide C₂₉H₂₉IN₂O₄ 596.46 Iodo, bis(benzyloxy)-isopropylphenyl Bulky substituents likely reduce solubility; iodine may enable radiolabeling applications

Structural and Functional Insights

Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may enhance metabolic stability compared to non-cyclopropyl analogs (e.g., ), as cyclopropane rings resist oxidative degradation.

Hydrogen Bonding and Crystal Packing :

  • The benzo[d]thiazolyl analog forms N–H⋯N hydrogen-bonded dimers in its crystal structure, a feature absent in the target compound due to differing substituents . This suggests divergent solid-state behaviors impacting formulation stability.

Q & A

Q. What synthetic strategies are effective for constructing the isoxazole core in this compound?

The isoxazole ring can be synthesized via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, a method validated for structurally analogous compounds. This approach provides regioselectivity and yields of 45–72%. Critical steps include solvent selection (e.g., dichloromethane) and purification via silica gel chromatography. For the carboxamide moiety, coupling pre-formed isoxazole-3-carboxylic acid derivatives with benzylamines using HBTU/DIPEA activation in DMF achieves yields up to 78% .

Q. How is structural characterization optimally performed for this class of compounds?

Multimodal spectroscopy is recommended:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 1.0–1.5 ppm, furan resonances at δ 6.3–7.4 ppm) .
  • HRMS for molecular ion validation (error < 5 ppm).
  • IR spectroscopy to verify carboxamide C=O stretches (~1650 cm⁻¹) .

Q. What purification techniques are suitable for isolating the target compound?

  • Column chromatography (silica gel, hexane/EtOAc gradient) resolves isoxazole intermediates .
  • Recrystallization (MeOH/2-propanol/EtOAC/H₂O) improves purity for carboxamide derivatives, particularly with aromatic substituents .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzylamine coupling step?

Key variables to test:

  • Activation reagents : HBTU vs. EDC/HOBt (HBTU shows higher efficiency for sterically hindered amines) .
  • Base selection : DIPEA (2 equiv.) outperforms TEA in minimizing side reactions .
  • Solvent polarity : DMF enhances solubility of aromatic intermediates compared to THF .

Q. What computational strategies predict biological targets for this compound?

  • Molecular docking (Surflex module) identifies potential interactions with enzymes like acetyl-CoA carboxylase (ACC), leveraging the isoxazole’s hydrogen-bonding capacity .
  • cLogP calculations (3.5–4.2 range) assess membrane permeability for cellular assays .

Q. How should researchers resolve contradictions in reported biological activity data for similar isoxazole-carboxamides?

Discrepancies in IC₅₀ values (e.g., ACC inhibition ranging from 0.1–10 µM) may arise from:

  • Assay conditions (ATP concentration variations, incubation time).
  • Structural nuances : Substituent electronegativity (e.g., furan vs. phenyl groups) alters binding kinetics .
  • Control experiments : Validate target engagement using orthogonal methods (e.g., thermal shift assays) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent hydrolysis studies (simulated gastric fluid at pH 1.2 vs. blood at pH 7.4) monitor degradation via HPLC .
  • Light/thermal stability : Accelerated aging tests (40°C/75% RH for 4 weeks) quantify decomposition products .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace cyclopropyl with tert-butyl to evaluate steric effects on target binding .
  • Substituent screening : Test furan-3-yl vs. thiophene-2-yl analogs to probe heterocycle-specific interactions .
  • Bioisosteres : Replace carboxamide with sulfonamide to assess hydrogen-bonding versatility .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Four-parameter logistic models (GraphPad Prism) calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Outlier detection : Grubbs’ test (α = 0.05) identifies anomalous replicates in triplicate experiments .

Q. How can green chemistry principles be applied to improve synthesis sustainability?

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste profiles .
  • Catalyst recycling : Immobilize Pd/C for Suzuki-Miyaura couplings, reducing heavy-metal residues .

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